Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Overview
Description
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is a block copolymer that consists of a hydrophilic poly(ethylene glycol) segment and a hydrophobic poly(propylene glycol) segment. This compound is known for its amphiphilic nature, which allows it to act as a surfactant, solubilizing hydrophobic substances and stabilizing emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene glycol-ran-propylene glycol) monobutyl ether typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a butanol initiator. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, often between 100°C and 150°C.
Catalyst: A basic catalyst such as potassium hydroxide is commonly used to facilitate the polymerization process.
Pressure: The reaction is conducted under pressure to maintain the gaseous monomers in a liquid state.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control over reaction conditions. The process involves:
Feedstock Preparation: Ethylene oxide, propylene oxide, and butanol are purified and fed into the reactor.
Polymerization: The monomers are polymerized in the presence of a catalyst under controlled temperature and pressure.
Purification: The resulting polymer is purified to remove any unreacted monomers and catalyst residues.
Chemical Reactions Analysis
Types of Reactions: Butan-1-ol;ethane-1,2-diol;propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products:
Oxidation: Formation of peroxides or alcohols.
Reduction: Conversion to alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of micelles for drug delivery and as a stabilizer for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of drugs.
Industry: Applied in hydraulic fluids, metalworking fluids, lubricants, heat transfer fluids, and plasticizers .
Mechanism of Action
The mechanism of action of poly(ethylene glycol-ran-propylene glycol) monobutyl ether relies on its ability to self-assemble into micelles in aqueous solutions. When added to a system, the hydrophobic poly(propylene glycol) segments aggregate together, forming a core, while the hydrophilic poly(ethylene glycol) segments create a protective shell around the core. This self-assembly process enables the compound to solubilize hydrophobic substances and stabilize emulsions .
Comparison with Similar Compounds
- Poly(propylene glycol) monobutyl ether
- Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)
- Poly(propylene glycol)-block-poly(ethylene glycol)-block-poly(propylene glycol)
Comparison: Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is unique due to its random copolymer structure, which provides a balance of hydrophilic and hydrophobic properties. In contrast, block copolymers like poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) have distinct segments of each polymer, leading to different self-assembly and solubilization behaviors .
Properties
IUPAC Name |
butan-1-ol;ethane-1,2-diol;propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOIORHZMRPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CC(CO)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear blue liquid; [BORIDE MSDS] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, methyl, polymer and oxirane, butyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9038-95-3, 68551-14-4 | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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